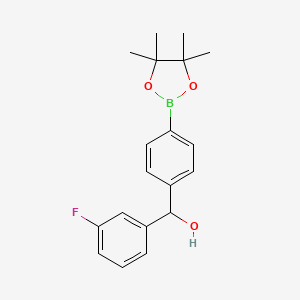
(1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane): is a chemical compound with the molecular formula C22H26Si2 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, with ethynyl groups and trimethylsilyl groups attached to the 1 and 9,10 positions, respectively. This compound is of interest in various scientific research applications due to its unique structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane) typically begins with anthracene as the starting material.
Ethynylation: The anthracene undergoes ethynylation to introduce the ethynyl group at the 1-position.
Trimethylsilylation: Subsequently, the compound is treated with trimethylsilyl chloride in the presence of a suitable catalyst to introduce the trimethylsilyl groups at the 9,10 positions.
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and quality control to achieve high purity and yield.
Análisis De Reacciones Químicas
(1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane): undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution Reactions: The ethynyl and trimethylsilyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) and other halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane): has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its use in drug development and as a potential therapeutic agent.
Industry: Applied in material science for the development of advanced materials with unique properties.
Mecanismo De Acción
(1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane): can be compared with other similar compounds, such as anthracene derivatives and silylated aromatic compounds . Its uniqueness lies in the presence of both ethynyl and trimethylsilyl groups, which provide distinct chemical and physical properties compared to other compounds in this category.
Comparación Con Compuestos Similares
Anthracene
Ethynylanthracene
Trimethylsilyl anthracene
Other silylated aromatic compounds
This comprehensive overview highlights the significance of (1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane) in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Propiedades
IUPAC Name |
(1-ethynyl-10-trimethylsilylanthracen-9-yl)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26Si2/c1-8-16-12-11-15-19-20(16)22(24(5,6)7)18-14-10-9-13-17(18)21(19)23(2,3)4/h1,9-15H,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBKRRBQRJSPRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C2C=CC=C(C2=C(C3=CC=CC=C31)[Si](C)(C)C)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2,4,6-triethyl-3,5-bis(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B8216483.png)
![2-(9-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8216488.png)

![4-[4-(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid](/img/structure/B8216503.png)


![1-(3-Bromophenyl)-1H-benzo[d]imidazole](/img/structure/B8216525.png)
![Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B8216533.png)



![5-methylsulfanyl-3-propan-2-yl-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8216568.png)

